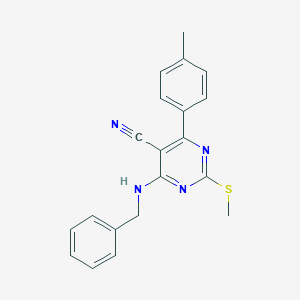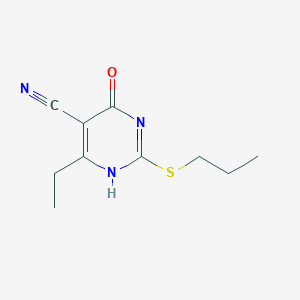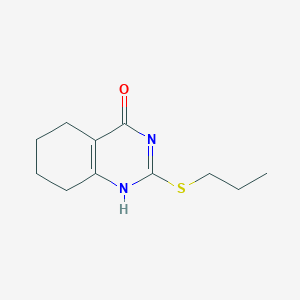
4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with benzylamino, methylphenyl, and methylthio groups, as well as a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The benzylamino, methylphenyl, and methylthio groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and selectivity.
Addition of the Carbonitrile Group: This step usually involves the reaction of the intermediate compound with a cyanating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE may be studied for its potential biological activity. This includes its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds have a similar heterocyclic structure and are used in the synthesis of semiconductors for plastic electronics.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine rings and various substituents can be compared based on their chemical and biological properties.
Uniqueness
4-(BENZYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C20H18N4S |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
4-(benzylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H18N4S/c1-14-8-10-16(11-9-14)18-17(12-21)19(24-20(23-18)25-2)22-13-15-6-4-3-5-7-15/h3-11H,13H2,1-2H3,(H,22,23,24) |
InChI 键 |
OAINBJDWJYHNAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
![2-(4-METHOXYPHENOXY)-1-{2-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE](/img/structure/B253831.png)
![2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B253834.png)
![2,4-DIMETHYL 3-METHYL-5-{2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B253835.png)
![METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDE](/img/structure/B253838.png)
![METHYL 6-METHYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B253839.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)

![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
